2-Hydroxy-5-iodobenzamide

Vue d'ensemble

Description

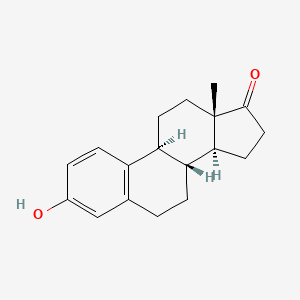

2-Hydroxy-5-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has been synthesized using various methods. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for research in the pharmaceutical and medical industries.

Applications De Recherche Scientifique

IBZM is used in the synthesis and analysis of compounds with affinity for D2 dopamine receptors. One study synthesized the isomer 5-IBZM and compared its pharmacological properties with IBZM, noting its significantly lower affinity (Baldwin et al., 2003).

IBZM has been utilized in human clinical studies for imaging D2 receptors, particularly in the context of neurological conditions such as Parkinson's disease and schizophrenia. For example, a study on Wilson's disease used IBZM single-photon emission computed tomography (SPECT) to study dopamine D2 receptor densities (Oertel et al., 1992).

IBZM's application in SPECT imaging has been key in evaluating the pharmacokinetics–receptor occupancy relationship in clinical trials, aiding in dose selection for antipsychotic drugs (Catafau et al., 2011).

Its role in palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has been explored for synthesizing various compounds, demonstrating its utility in organic chemistry (Chen et al., 2013).

IBZM has been studied for its ability to bind to melanotic melanomas, potentially serving as a diagnostic tool in identifying melanoma metastases (Larisch et al., 1998).

Safety and Hazards

The safety information for 2-Hydroxy-5-iodobenzamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . If in eyes, rinse cautiously with water for several minutes . If skin irritation occurs, get medical advice/attention .

Mécanisme D'action

Mode of Action:

As of now, the interaction of 2-Hydroxy-5-iodobenzamide with its targets remains unclear. It may act as a starting material in the preparation of various pharmaceuticals or serve as a reagent in organic reactions. Its structure and properties make it valuable for designing and synthesizing biologically active compounds .

Action Environment:

Environmental factors, such as pH, temperature, and solvent conditions, can influence the compound’s stability, efficacy, and action.

Analyse Biochimique

Biochemical Properties

2-Hydroxy-5-iodobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of labeled benzamide analogs for tumor imaging . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of the dye Congo Red, which is utilized in biological analyses . This indicates its potential role in altering cellular processes through its interaction with cellular components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to fit into specific binding sites on enzymes, thereby modulating their activity . This can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term effects observed in in vitro or in vivo studies include alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that the compound’s impact on cellular processes can be dose-dependent, with higher doses potentially causing cellular stress or toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s role in these pathways highlights its importance in biochemical reactions and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments . This distribution is crucial for its localization and accumulation in target areas, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within cells . Understanding its subcellular distribution is essential for elucidating its role in cellular processes.

Propriétés

IUPAC Name |

2-hydroxy-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATPWLOVEIACJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312725 | |

| Record name | 2-Hydroxy-5-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18179-40-3 | |

| Record name | 2-Hydroxy-5-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18179-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)